molecular formula C10H10ClFN2O3 B2747585 8-Fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride CAS No. 2460754-75-8

8-Fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride

Cat. No.: B2747585
CAS No.: 2460754-75-8
M. Wt: 260.65
InChI Key: GELFGAMXRRTWLJ-UHFFFAOYSA-N
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Description

8-Fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of fluorine and methoxymethyl groups in the structure enhances its chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride typically involves the functionalization of imidazo[1,2-a]pyridine scaffolds. This can be achieved through various methods, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The reaction conditions often involve the use of palladium catalysts for arylation reactions or other metal-free protocols for direct synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidizing agents.

    Reduction: Common reducing agents like sodium borohydride.

    Substitution: Palladium catalysts and aryl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, arylation reactions typically yield aryl-substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, imidazo[1,2-a]pyridine derivatives have been shown to inhibit c-MET kinases, which are involved in carcinogenesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and methoxymethyl group enhances its reactivity and potential as a drug candidate compared to other similar compounds.

Properties

IUPAC Name

8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O3.ClH/c1-16-5-7-4-13-3-6(10(14)15)2-8(11)9(13)12-7;/h2-4H,5H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELFGAMXRRTWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN2C=C(C=C(C2=N1)F)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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